(Z)-2-((3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid
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Description
(Z)-2-((3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid is a useful research compound. Its molecular formula is C20H18O8 and its molecular weight is 386.356. The purity is usually 95%.
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Scientific Research Applications
Germination Inhibitory Constituents from Natural Sources
Research identified germination inhibitory constituents, such as (5-Butyl-3-oxo-2,3-dihydrofuran-2-yl)-acetic acid, from Erigeron annuus, indicating potential applications of related compounds in studying plant growth and development processes. This suggests that similar compounds could be explored for their effects on seed germination and plant growth inhibition, contributing to the understanding of natural product-based herbicides (Oh et al., 2002).
Synthesis and Antibacterial Activity of Acetic Acid Derivatives
Another study on the synthesis and antibacterial activity of acetic acid derivatives, including those with thiazolidine-2,4-dione, rhodanine, and 2-thiohydantoin moieties, highlights the potential antimicrobial applications of structurally complex acetic acid derivatives. This indicates a methodological approach for synthesizing and testing the antibacterial properties of similar compounds (Trotsko et al., 2018).
Chemical Synthesis and Biological Activity Studies
The synthesis of compounds through reactions involving acetic acid derivatives, as shown in studies of tricyclic systems and benzofurans, suggests a broader chemical synthesis application. These methodologies could be applied to synthesize and study the biological activities of compounds structurally related to "(Z)-2-((3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid," potentially exploring anti-inflammatory properties or other biological activities (Ackrell et al., 1978).
Advanced Synthesis Techniques for Complex Molecules
Further research into the preparation of activated benzofurans and their reactions with aldehydes offers insights into synthetic strategies that could be relevant for creating complex molecules, including those with benzofuran components. This provides a foundation for exploring novel synthetic routes and chemical transformations applicable to a wide range of scientific research applications (Black et al., 1999).
Properties
IUPAC Name |
2-[[(2Z)-3-oxo-2-[(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl]oxy]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O8/c1-24-14-9-17(26-3)16(25-2)6-11(14)7-18-20(23)13-5-4-12(8-15(13)28-18)27-10-19(21)22/h4-9H,10H2,1-3H3,(H,21,22)/b18-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVINHYZXXRBXIF-WSVATBPTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)O)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)O)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.